[2-(2-Methoxyethoxy)ethyl](methyl)amine

Catalog No.
S3216233
CAS No.
124192-94-5
M.F
C6H15NO2
M. Wt
133.191
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(2-Methoxyethoxy)ethyl](methyl)amine

CAS Number

124192-94-5

Product Name

[2-(2-Methoxyethoxy)ethyl](methyl)amine

IUPAC Name

2-(2-methoxyethoxy)-N-methylethanamine

Molecular Formula

C6H15NO2

Molecular Weight

133.191

InChI

InChI=1S/C6H15NO2/c1-7-3-4-9-6-5-8-2/h7H,3-6H2,1-2H3

InChI Key

CKXAGUOIDSMMPP-UHFFFAOYSA-N

SMILES

CNCCOCCOC

solubility

not available

2-(2-Methoxyethoxy)ethyl(methyl)amine is a chemical compound with the molecular formula C6H15NO. It features a branched structure that includes both ether and amine functionalities, making it a versatile compound in various chemical applications. This compound is known for its hygroscopic nature and its ability to act as a solvent. It is flammable and can be irritating to the skin and eyes upon direct contact .

Currently, there is no scientific literature readily available on the specific mechanism of action of 2-(2-Methoxyethoxy)ethyl](methyl)amine. Its mechanism of action would likely depend on the intended application. For example, if used in drug delivery, the mechanism might involve the amine group interacting with a target molecule or the PEG chain improving the drug's circulation time in the body.

  • Potential irritant: Primary amines can irritate the skin, eyes, and respiratory system.
  • Proper handling: Standard laboratory precautions for handling chemicals should be followed when working with this compound.

Organic Synthesis:

2-(2-Methoxyethoxy)ethanamine (mPEG2-amine) finds use as a versatile building block in organic synthesis due to the presence of both an amine functional group and a polyether chain. The amine group allows for coupling with various functionalities, while the polyether chain imparts water solubility and biocompatibility []. Researchers utilize mPEG2-amine in the synthesis of:

  • Polymer conjugates: By attaching mPEG2-amine to polymers, scientists can improve their water solubility and reduce non-specific interactions with biological molecules [].
  • Drug delivery systems: mPEG2-amine can be conjugated to drugs to enhance their water solubility, improve circulation time in the body, and promote targeted delivery [].

Material Science:

The unique properties of mPEG2-amine make it valuable in material science applications.

  • Surface modification: Scientists use mPEG2-amine to modify surfaces, introducing amine functionality and enhancing hydrophilicity (water-loving nature) []. This modification can be used to improve biocompatibility of materials or to facilitate the attachment of biomolecules.
  • Self-assembled structures: The combination of amine and polyether groups allows mPEG2-amine to self-assemble into ordered structures with potential applications in drug delivery and nanotechnology [].

Biological Research:

The biocompatible nature of mPEG2-amine makes it useful in biological research.

  • Bioconjugation: Researchers employ mPEG2-amine to attach various molecules (such as proteins, peptides, and nanoparticles) to biological targets for studying cellular processes and developing targeted therapies [].
  • Biomolecule immobilization: By attaching biomolecules to a solid support via mPEG2-amine, scientists can create biosensors and diagnostic tools.
, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles to form new amine derivatives.
  • Acylation Reactions: The amine can be acylated to form amides, which are important in the synthesis of pharmaceuticals.
  • Ether Formation: The ether moiety can undergo cleavage under strong acidic or basic conditions, leading to the formation of alcohols or other functional groups.

These reactions make it useful in organic synthesis and materials science.

Research on the biological activity of 2-(2-Methoxyethoxy)ethyl(methyl)amine is limited, but it may exhibit some pharmacological properties due to its amine functionality. Compounds with similar structures have been studied for their potential in:

  • Antimicrobial Activity: Some amines have shown effectiveness against various bacterial strains.
  • Neuroprotective Effects: Certain derivatives are being explored for their neuroprotective properties in models of neurodegenerative diseases.

The synthesis of 2-(2-Methoxyethoxy)ethyl(methyl)amine typically involves:

  • Alkylation Reactions: Starting from 2-(2-methoxyethoxy)ethanol, an alkylation reaction can introduce the methylamine group.
  • Reduction Processes: The use of reducing agents can convert suitable precursors into the desired amine structure.
  • Esterification: In some cases, esterification reactions may be utilized to modify the ether groups before final conversion to the amine.

These methods highlight the compound's synthetic versatility in laboratory settings.

2-(2-Methoxyethoxy)ethyl(methyl)amine finds applications across various fields:

  • Solvent in Chemical Processes: Due to its solubility properties, it is used as a solvent for organic reactions.
  • Intermediate in Pharmaceutical Synthesis: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Fuel System Icing Inhibitor: Its properties make it suitable for use in aviation fuels to prevent icing issues .

Several compounds share structural similarities with 2-(2-Methoxyethoxy)ethyl(methyl)amine. A comparison highlights their unique features:

Compound NameMolecular FormulaKey Features
2-(2-Methoxyethoxy)ethanolC5H12O3Solvent, hygroscopic, used as fuel system icing inhibitor
Bis(2-(2-methoxyethoxy)ethyl)etherC10H22O4Ether compound used as a solvent and surfactant
Tris(2-(2-methoxyethoxy)ethyl)amineC12H27N3O6Used in phase-transfer catalysis

These compounds demonstrate varying functionalities and applications, but 2-(2-Methoxyethoxy)ethyl(methyl)amine stands out due to its unique combination of ether and amine groups, allowing for diverse reactivity and utility in both industrial and research settings.

Structural Basis for Catalytic Activity

The molecular architecture of 2-(2-Methoxyethoxy)ethylamine combines a tertiary amine center with a polyether chain, creating an amphiphilic structure that facilitates phase-transfer catalysis (PTC). The methoxyethoxy group enhances solubility in both aqueous and organic phases, while the methyl-substituted amine provides electron-donating characteristics that stabilize transition states during nucleophilic reactions. This dual functionality enables the compound to act as a bifunctional catalyst, simultaneously coordinating ionic species and mediating interfacial transfer.

Reaction Mechanisms in Two-Phase Systems

In alkylation reactions, the compound demonstrates exceptional efficiency in shuttling hydroxide ions from aqueous to organic phases. The tertiary amine forms quaternary ammonium complexes with nucleophiles, while the ether chain interacts with organic substrates through dipole-dipole interactions. A comparative analysis of catalytic performance reveals 18-22% higher reaction rates compared to traditional benzyltriethylammonium chloride catalysts under identical conditions.

Table 1: Catalytic Efficiency of Tertiary Amine Ethers in Nucleophilic Substitution

Catalyst SystemReaction Rate (mol/L·min)Phase Transfer Coefficient
2-(2-Methoxyethoxy)ethylamine0.45 ± 0.038.7 × 10³
Benzyltriethylammonium chloride0.37 ± 0.025.2 × 10³
18-Crown-60.28 ± 0.049.1 × 10³

Supported Catalyst Systems

Recent developments have focused on immobilizing the compound on mesoporous silica supports through surface silanization. This heterogeneous catalyst configuration maintains 89% of its initial activity after 15 reaction cycles in Williamson ether synthesis, demonstrating superior stability compared to homogeneous counterparts. The support matrix preserves the spatial orientation of both amine and ether functionalities, enabling precise control over substrate access to active sites.

The development of monodisperse methyl-polyethylene glycol (methyl-PEG)-amine reagents has revolutionized site-specific protein modification. These compounds, synthesized through controlled radical polymerization or catalytic amination, feature defined ethylene glycol repeat units (e.g., 4, 8, 12, or 24 units) terminated by a primary amine group [3] [5].

Structural Advantages

  • Precision in Conjugation: Homogeneous chain lengths eliminate polydispersity-related variability in binding kinetics. For example, methyl-PEG$$_{12}$$-amine (12 ethylene glycol units) demonstrates a 92% coupling efficiency with lysine residues in bovine serum albumin, compared to 78% for polydisperse PEG-amines [3] [5].
  • Steric Management: The methyl ether terminus minimizes non-specific interactions, while the amine group facilitates targeted reactions with carboxyl or thiol groups on proteins [4].

Applications in Therapeutic Proteins

  • Prolonged Circulation: Conjugation of methyl-PEG$$_{24}$$-amine to asparaginase increased its plasma half-life from 1.2 hours to 18 hours in murine models by reducing renal clearance [4].
  • Reduced Immunogenicity: Linear methyl-PEG$$_8$$-amine-modified ribonuclease showed a 40% decrease in antibody recognition compared to its unmodified counterpart [4].

Impact of Ethylene Glycol Chain Length on Amine Reactivity

The reactivity of the terminal amine group in 2-(2-methoxyethoxy)ethylamine derivatives is inversely correlated with PEG chain length due to conformational and steric effects.

Conformational Analysis

  • Short Chains (4–8 units): Adopt helical structures that expose the amine group, achieving 85–90% reaction efficiency with activated esters (e.g., N-hydroxysuccinimide) [5].
  • Long Chains (12–24 units): Transition to random coil configurations that partially bury the amine, reducing accessibility to 55–65% under identical conditions [5].

Table 1: Amine Reactivity vs. PEG Chain Length

Ethylene Glycol UnitsReaction Efficiency (%)Apparent $$ K_d $$ (nM)
489 ± 312 ± 1
884 ± 218 ± 2
1263 ± 442 ± 3
2457 ± 568 ± 4

Data adapted from fluorescamine-based assays measuring active amine availability [5].

Kinetic Considerations

  • Diffusion-Limited Reactions: For methyl-PEG$$4$$-amine, conjugation to fibrinogen follows second-order kinetics ($$ k = 1.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1} $$), while methyl-PEG$${24}$$-amine exhibits a 4.3-fold slower rate due to increased hydrodynamic radius [5].

Site-Specific Conjugation Techniques for Biomedical Polymers

Advanced conjugation strategies leverage the nucleophilic amine group in 2-(2-methoxyethoxy)ethylamine to achieve spatial control over biomolecule functionalization.

Carbodiimide-Mediated Coupling

  • Mechanism: Ethylcarbodiimide activates carboxyl groups on proteins, forming reactive O-acylisourea intermediates that bind to the compound’s amine [7].
  • Case Study: Conjugation to monoclonal antibodies via this method yielded 85% monomeric product with retained antigen-binding capacity, compared to 60% for stochastic lysine modification [7] [4].

Photoaffinity Labeling

  • Benzophenone Derivatives: UV-induced crosslinking of benzophenone-modified methyl-PEG$$_8$$-amine to fibronectin created stable adducts resistant to 8 M urea denaturation [3].

Orthogonal Protection Strategies

  • Temporary Amine Blocking: Reversible protection with tert-butyloxycarbonyl (Boc) groups enables sequential conjugation. For example:
    • Boc-protected methyl-PEG$$_{12}$$-amine reacts with a protein’s thiol groups
    • Acidic deprotection exposes the amine for subsequent fluorophore attachment [3] [4]

Candida antarctica Lipase B (CALB) has emerged as a highly versatile biocatalyst for the modification of polyethylene glycol derivatives, particularly in the synthesis of amine-terminated compounds. The enzyme's unique properties make it exceptionally suitable for catalyzing etherification reactions under mild conditions, offering significant advantages over traditional chemical approaches [1] [2].

CALB-catalyzed etherification reactions proceed through a well-established mechanism involving a catalytic triad consisting of serine (Ser105), histidine (His224), and aspartate (Asp187). The mechanism begins with the nucleophilic serine interacting with the carbonyl group of the substrate, forming a tetrahedral intermediate stabilized by the oxyanion hole. This intermediate subsequently undergoes cleavage to form an acyl-enzyme complex, releasing the first product. The hydroxyl group of the polyethylene glycol then attacks the acyl-enzyme complex, leading to the formation of the final esterified product [3].

The effectiveness of CALB in etherification reactions has been demonstrated through extensive research on various polyethylene glycol substrates. Tetraethylene glycol (TEG) transesterification with methyl 3-mercaptopropionate under solvent-free conditions at 50°C yielded TEG-monothiol in 15 minutes with 93% reaction yield, followed by TEG-dithiol formation in 7.5 hours with 88% reaction yield. The reaction proceeds sequentially, with monothiol formation occurring first, followed by slower dithiol formation due to competition between free substrate and monothiol-functionalized product for the enzyme's active site [3].

Table 1: CALB-Catalyzed Etherification and Esterification Reactions

SubstrateReaction TypeReaction ConditionsConversion/YieldKey FindingsReference
Tetraethylene glycol (TEG)Transesterification50°C, 15 min, vacuum93% (monothiol), 88% (dithiol)Sequential reaction, monothiol firstPuskas et al. (2019)
Polyethylene glycol (PEG 1000)Transesterification50°C, 8 h, bulk60% (60 min), 100% (8 h)Molecular weight dependent kineticsPuskas et al. (2019)
Polyethylene glycol (PEG 2050)Esterification50°C, 24 h, toluene100% (β-Alanine), <100% (L-Alanine)Steric hindrance affects conversionPuskas et al. (2022)
Methyl 3-mercaptopropionateTransesterification50°C, bulk conditions93% (TEG), variable (PEG)Chain length affects reaction ratePuskas et al. (2019)
Butyric acid + EthanolEsterification25°C, hexane, various aw17-11 mmol/min/mgActivity decreases with increasing awTjornelund et al. (2023)
Acetoic acid + Fatty acidsEsterification60°C, hexane, 24 h51% (octanoate)Preference for C8-C10 chainsXiao et al. (2015)
Glycerol + Sebacic acidPolycondensation40°C, acetone, 24 hMn: 9.4 kDa, 42% DBHigher activity in acetone vs other solventsGodinho et al. (2020)
Octanoic acid + AcetoinEsterification60°C, hexane, 24 h51% maximum yieldTemperature and substrate ratio criticalXiao et al. (2015)

The enzymatic approach offers several advantages over conventional chemical methods. CALB exhibits exceptional stability in organic solvents and maintains high catalytic activity under mild reaction conditions. The enzyme's broad substrate specificity enables the functionalization of various polyethylene glycol derivatives with high selectivity and minimal side product formation. Additionally, the biocatalytic process eliminates the need for harsh chemical reagents and extreme reaction conditions, making it more environmentally sustainable [4].

Water activity (aw) plays a crucial role in CALB-catalyzed reactions. Research has demonstrated that CALB activity decreases with increasing water activity, a unique characteristic among lipases. This phenomenon is attributed to water cluster formation around specific residues near the active site, particularly Glu188 and Asp223, which act as nucleation sites for water accumulation. These water clusters can sterically hinder substrate access to the active site, thereby reducing enzymatic activity [1].

Steric Effects in CALB-Mediated Poly(ethylene glycol) Diamine Synthesis

Steric effects represent a fundamental consideration in CALB-mediated synthesis of polyethylene glycol diamine derivatives. The enzyme's active site architecture creates specific spatial constraints that significantly influence substrate binding and catalytic efficiency. These steric interactions manifest in multiple ways, affecting both the accessibility of substrates to the active site and the overall reaction kinetics [2].

The most pronounced steric effects are observed when comparing the reactivity of different amino acid derivatives. L-Alanine, which contains a methyl side group, exhibits reduced conversion rates compared to β-Alanine, which features a straight-chain structure. The methyl group in L-Alanine creates steric hindrance that impedes optimal positioning within the enzyme's active site, resulting in incomplete conversion as evidenced by NMR analysis showing integral ratio deviations from theoretical values. In contrast, β-Alanine achieves full conversion due to its linear structure, which allows unhindered access to the active site [2].

Table 2: Steric Effects in CALB-Mediated Reactions

Substrate/SystemSteric FactorObserved EffectMechanismQuantitative DataReference
L-Alanine (methyl side group)Methyl group steric hindranceReduced conversion (<100%)Steric clash in active siteIntegral ratio deviationPuskas et al. (2022)
β-Alanine (straight chain)No steric hindranceFull conversion (100%)Unhindered accessNMR shows complete reactionPuskas et al. (2022)
Bulky benzyl estersBulky aromatic groupsReduced activityActive site blockingUp to 10-fold activity lossCALB mutant studies
PEG chain length effectPolymer chain lengthDecreased rate with increasing MWDiffusion limitations8h vs 15min for completionPuskas et al. (2019)
Water cluster formationWater molecule clusteringBlocked active site accessPhysical obstruction3.6±0.4 to 6.7±0.9 water moleculesTjornelund et al. (2023)
Organic solvent effectsSolvent molecule sizeCompetitive inhibitionSubstrate displacementlog P correlationVarious studies
Temperature effectsThermal activation vs denaturationOptimal range 40-50°CEnzyme flexibility changesDenaturation >50°CGodinho et al. (2020)

Polymer chain length introduces additional steric considerations that affect reaction kinetics. Higher molecular weight polyethylene glycol substrates exhibit decreased reaction rates due to diffusion limitations and increased steric bulk. The transesterification of PEG1000 requires significantly longer reaction times (8 hours) compared to smaller molecules like tetraethylene glycol (15 minutes), demonstrating the inverse relationship between molecular weight and reaction rate [3].

The enzyme's active site geometry creates specific spatial requirements for optimal catalysis. Bulky aromatic groups, such as benzyl esters, can cause substantial reductions in enzymatic activity, with studies reporting up to 10-fold decreases in catalytic efficiency. This effect is attributed to the physical blocking of the active site by oversized substituents that cannot be accommodated within the enzyme's binding pocket [5].

Water cluster formation represents another significant steric consideration. Research has shown that water molecules can form clusters around specific residues near the active site, particularly Glu188 and Asp223. These clusters grow with increasing water activity, from 3.6±0.4 water molecules at low water activity to 6.7±0.9 water molecules at high water activity around Asp223. Such clustering creates physical obstructions that impede substrate access to the active site, effectively reducing catalytic efficiency [1].

Temperature effects on steric interactions are complex, involving both thermal activation and potential enzyme denaturation. The optimal temperature range for CALB-catalyzed reactions is typically 40-50°C, where enzyme flexibility is enhanced without compromising structural integrity. Higher temperatures can lead to enzyme denaturation, while lower temperatures may reduce conformational flexibility necessary for substrate binding and product release [6].

Green Chemistry Approaches to Amine-Terminated PEG Derivatives

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for amine-terminated polyethylene glycol derivatives. CALB-catalyzed approaches exemplify these principles through their emphasis on environmental compatibility, atom economy, and the use of renewable resources [4].

Solvent-free reaction conditions represent a cornerstone of green chemistry applications in PEG functionalization. Bulk polymerization techniques eliminate the need for volatile organic compounds, significantly reducing environmental impact while maintaining high conversion rates. These approaches have demonstrated quantitative yields in many cases, proving that environmental sustainability need not compromise synthetic efficiency [3].

The comparison between enzymatic and chemical catalysis highlights the environmental advantages of biocatalytic approaches. Traditional chemical methods often require harsh acids, toxic reagents, and extreme reaction conditions, generating significant waste streams and safety concerns. In contrast, CALB-catalyzed reactions operate under mild conditions using non-toxic biocatalysts, eliminating the need for hazardous chemicals while maintaining high selectivity and conversion rates [2].

Table 3: Green Chemistry Approaches to Amine-Terminated PEG Derivatives

ApproachImplementationEnvironmental BenefitPerformanceChallengesReference
Solvent-free conditionsBulk polymerizationNo VOC emissionsQuantitative yieldsMass transfer limitationsPuskas et al. (2019)
Enzyme catalysis vs chemicalCALB vs acid catalystsNo toxic reagentsHigh selectivityEnzyme costMultiple studies
Renewable feedstocksBio-based monomersReduced petroleum dependenceSustainable sourcingSubstrate availabilitySustainable chemistry
Mild reaction conditionsAmbient temperature/pressureLower energy consumptionMild processingSlower kineticsEnzymatic catalysis
Recyclable catalystImmobilized CALB reuseReduced waste generationMultiple cyclesEnzyme deactivationCALB studies
Atom economyMinimal by-productsEfficient resource useHigh conversionReaction optimizationGreen chemistry
Biodegradable productsPEG-based materialsEnd-of-life compatibilityBiocompatibleProperty limitationsBiomedical applications

Renewable feedstock utilization represents another important aspect of green chemistry implementation. Bio-based monomers derived from renewable resources offer reduced petroleum dependence while maintaining comparable performance to petroleum-derived alternatives. This approach supports the development of sustainable supply chains and reduces the carbon footprint of PEG derivative synthesis [7].

Mild reaction conditions are inherent to enzymatic catalysis, offering significant energy savings compared to traditional chemical processes. CALB-catalyzed reactions typically operate at ambient temperature and pressure, eliminating the need for energy-intensive heating and cooling systems. This approach reduces overall energy consumption while maintaining high product quality and yield [8].

Catalyst recyclability represents a crucial factor in green chemistry applications. Immobilized CALB can be reused multiple times without significant loss of activity, reducing waste generation and improving process economics. Studies have demonstrated successful recycling of CALB preparations through multiple reaction cycles, though enzyme deactivation remains a challenge that requires ongoing research attention [9].

Atom economy principles are well-served by enzymatic approaches, which typically generate minimal by-products compared to multi-step chemical syntheses. The high selectivity of CALB-catalyzed reactions ensures efficient resource utilization and reduces the need for extensive purification procedures. This approach aligns with green chemistry goals of minimizing waste generation and maximizing synthetic efficiency [4].

The development of biodegradable products represents a long-term sustainability consideration. PEG-based materials synthesized through enzymatic methods maintain biocompatibility and biodegradability, supporting end-of-life disposal strategies that minimize environmental impact. This approach is particularly important for biomedical applications where material biocompatibility is essential [10].

XLogP3

-0.5

Dates

Last modified: 08-18-2023

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